4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Knoevenagel condensation2, which is an olefin-forming reaction from active methyl/methylene-containing compounds and aldehydes2.Molecular Structure Analysis
The molecular structure of compounds with a thiazolo[5,4-b]pyridine core can be influenced by the nature, number, and position of halogen atoms and other substituents on the aldehyde1.
Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For instance, conjugated microporous polymers linked by the electron-deficient thiazolo[5,4-d]thiazole were designed by extending the donor from benzene to pyrene to broaden the visible light activity3.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by various factors. For example, the introduction of electron-donating groups onto the 2-phenyl moiety of the TPy derivatives increases the fluorescence yield and appearance of solvatochromic character5.Scientific Research Applications
Metabolism and Disposition
- Disposition and Metabolism of SB-649868 : This study highlights the metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, in humans. The principal route of metabolism was via oxidation of the benzofuran ring, with M25 being the principal metabolite excreted, representing at least 12% of the administered dose across urine and feces. The study provides insights into the elimination of drug-related material, occurring principally via feces (79%), with a mean apparent half-life of plasma radioactivity notably longer than that of unchanged SB-649868, suggesting the presence of more slowly cleared metabolites (Renzulli et al., 2011).
Pharmacokinetics and Pharmacodynamics
- Phase 1 Evaluation of 11C-CS1P1 : This study evaluated 11C-CS1P1, a radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1, for its safety, dosimetry, and characteristics in humans. The results support the safety of 11C-CS1P1 for evaluating inflammation in human clinical populations, with dosimetry permitting repeated measures in the same participants. Brain uptake correlated well with known target topography, indicating its potential for studying diseases like multiple sclerosis (Brier et al., 2022).
Environmental and Health Impact
- Perfluorinated Organic Acids in Humans : Research has focused on the presence and impact of perfluorinated chemicals in humans. Studies report on the detection of perfluorooctanesulfonate and other fluorochemicals in human serum, emphasizing the widespread exposure and potential health implications of these substances. The findings suggest the need for monitoring human exposure to perfluorinated chemicals and assessing their toxicity (Kuklenyik et al., 2004).
Safety And Hazards
Future Directions
The future directions in the research and application of such compounds could involve the design of new TPy fluorophores5 and the development of more efficient photocatalysts3.
Please note that this information is quite general and may not apply directly to “4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide”. For more specific information, further research would be needed.
properties
IUPAC Name |
4-fluoro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O2S2/c1-11-9-12(18-26-17-3-2-8-25-19(17)30-18)4-7-16(11)27-31(28,29)13-5-6-15(21)14(10-13)20(22,23)24/h2-10,27H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCULPFUZDSPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide |
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